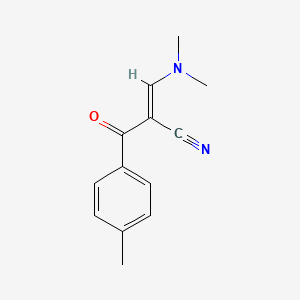

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is an organic compound that features a dimethylamino group, a 4-methylbenzoyl group, and an acrylonitrile moiety. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile typically involves the reaction of 4-methylbenzoyl chloride with dimethylamine and acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group or the acrylonitrile moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acrylonitriles or benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, a compound structurally related to 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile exhibited significant antimitotic activity against human tumor cells. In vitro evaluations conducted by the National Cancer Institute revealed that similar compounds showed mean growth inhibition values of approximately 15.72 µM, indicating potential for further development as anticancer agents .

Drug Development

The compound has been investigated for its drug-like properties using computational tools such as SwissADME, which assesses various pharmacokinetic parameters including absorption, distribution, metabolism, and excretion (ADME). These assessments are crucial for determining the viability of compounds in drug formulation .

Synthetic Intermediate

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives that can be employed in pharmaceutical formulations or as intermediates in chemical reactions.

Heterocyclic Compounds

The compound is also involved in the synthesis of heterocyclic compounds, which have been found to exhibit biological activity against various targets, including kinases associated with cancer progression . The ability to modify the structure of this compound allows researchers to explore a wide range of biological activities.

Photophysical Properties

Research has indicated that this compound exhibits interesting photophysical properties that can be harnessed in material science, particularly in the development of photonic devices and sensors . The compound's ability to absorb light at specific wavelengths makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Study on Anticancer Activity

A study conducted by the National Cancer Institute evaluated a series of compounds related to this compound against a panel of cancer cell lines. The results indicated a promising profile with several compounds showing IC50 values below 20 µM, suggesting their potential as lead candidates for further development .

Case Study on Photophysical Properties

Research into the photophysical characteristics of derivatives of this compound demonstrated significant fluorescence under UV light, making them candidates for applications in biosensing technologies and organic electronics .

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The dimethylamino group and the acrylonitrile moiety play crucial roles in binding to the target sites and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(Dimethylamino)-2-(4-chlorobenzoyl)acrylonitrile

- 3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile

- 3-(Dimethylamino)-2-(4-nitrobenzoyl)acrylonitrile

Uniqueness

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is unique due to the presence of the 4-methylbenzoyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications in various fields.

Biologische Aktivität

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, often referred to as DMABAC, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

DMABAC is characterized by the presence of a dimethylamino group and a 4-methylbenzoyl moiety attached to an acrylonitrile backbone. The molecular formula is C12H14N2O, and its structure can be represented as follows:

The biological activity of DMABAC is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The dimethylamino group enhances its lipophilicity, facilitating cellular uptake and interaction with membrane-bound proteins.

Key Mechanisms:

- Inhibition of Enzymatic Activity : DMABAC has been shown to inhibit certain kinases, which play critical roles in cell signaling pathways.

- Antioxidant Activity : The compound exhibits scavenging activity against free radicals, contributing to its protective effects in cellular models.

Antiproliferative Effects

Research indicates that DMABAC possesses significant antiproliferative properties against various cancer cell lines. In vitro studies demonstrated that DMABAC inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 5 to 15 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Cell cycle arrest |

| A549 | 8 | Apoptosis induction |

Case Studies

-

Breast Cancer Study :

- In a study published in Journal of Medicinal Chemistry, DMABAC was tested on MCF-7 cells, showing a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with DMABAC.

-

Lung Cancer Research :

- A separate investigation reported that DMABAC significantly reduced the viability of A549 cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of DMABAC. Preliminary data suggest that DMABAC has moderate bioavailability due to its lipophilic nature, which influences its distribution within tissues.

| Parameter | Value |

|---|---|

| Bioavailability | ~30% |

| Half-life | 4 hours |

| Volume of Distribution | 1.5 L/kg |

Toxicological Profile

Toxicity assessments indicate that DMABAC exhibits low acute toxicity in animal models. However, long-term studies are necessary to fully evaluate its safety profile.

Eigenschaften

IUPAC Name |

(E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-4-6-11(7-5-10)13(16)12(8-14)9-15(2)3/h4-7,9H,1-3H3/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUVUUPRYIYVRL-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=CN(C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C(=C/N(C)C)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.